N-[3-(3,4-dimethoxyphenyl)-1,2,4-thiadiazol-5-yl]-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide
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Overview
Description
N-[3-(3,4-dimethoxyphenyl)-1,2,4-thiadiazol-5-yl]-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a combination of chromene, thiadiazole, and dimethoxyphenyl groups, which contribute to its diverse chemical behavior and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(3,4-dimethoxyphenyl)-1,2,4-thiadiazol-5-yl]-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting 3,4-dimethoxyphenyl hydrazine with carbon disulfide and an oxidizing agent under controlled conditions.
Chromene Synthesis: The chromene moiety is often prepared through a cyclization reaction involving appropriate precursors such as salicylaldehyde derivatives and active methylene compounds.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[3-(3,4-dimethoxyphenyl)-1,2,4-thiadiazol-5-yl]-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield amine derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nitrating mixture (HNO3/H2SO4) for nitration, halogens (Cl2, Br2) in the presence of a Lewis acid catalyst for halogenation.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Nitro derivatives, halogenated compounds.
Scientific Research Applications
N-[3-(3,4-dimethoxyphenyl)-1,2,4-thiadiazol-5-yl]-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide has been explored for various scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Industry: Utilized in the development of advanced materials and corrosion inhibitors.
Mechanism of Action
The mechanism of action of N-[3-(3,4-dimethoxyphenyl)-1,2,4-thiadiazol-5-yl]-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in disease pathways.
Pathways Involved: It can modulate signaling pathways related to inflammation, cell proliferation, and apoptosis, thereby exerting its biological effects.
Comparison with Similar Compounds
N-[3-(3,4-dimethoxyphenyl)-1,2,4-thiadiazol-5-yl]-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide can be compared with other similar compounds to highlight its uniqueness:
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Similar Compounds
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Uniqueness: : The presence of both the thiadiazole and chromene moieties in the same molecule provides unique chemical and biological properties that are not commonly found in other compounds.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C22H19N3O5S |
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Molecular Weight |
437.5 g/mol |
IUPAC Name |
N-[3-(3,4-dimethoxyphenyl)-1,2,4-thiadiazol-5-yl]-6,8-dimethyl-4-oxochromene-2-carboxamide |
InChI |
InChI=1S/C22H19N3O5S/c1-11-7-12(2)19-14(8-11)15(26)10-18(30-19)21(27)24-22-23-20(25-31-22)13-5-6-16(28-3)17(9-13)29-4/h5-10H,1-4H3,(H,23,24,25,27) |
InChI Key |
KKJXZEWJAWRTSD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=C1)C(=O)C=C(O2)C(=O)NC3=NC(=NS3)C4=CC(=C(C=C4)OC)OC)C |
Origin of Product |
United States |
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